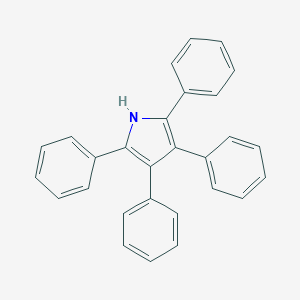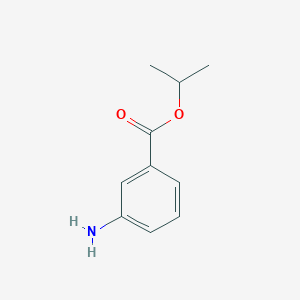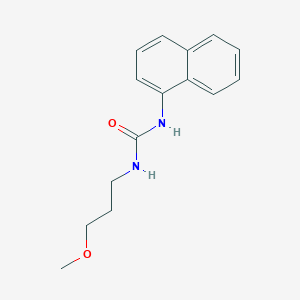
1-(3-Methoxypropyl)-3-(1-naphthyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropyl)-3-(1-naphthyl)urea, also known as MPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. Furthermore, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to inhibit the replication of certain viruses, such as hepatitis C virus, by interfering with viral RNA synthesis.
Efectos Bioquímicos Y Fisiológicos
1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to decrease cell viability and induce apoptosis. In immune cells, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to inhibit the replication of certain viruses, such as hepatitis C virus. However, the exact effects of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea on different cell types and organs require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methoxypropyl)-3-(1-naphthyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in various fields. However, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and concentrations used in studies involving 1-(3-Methoxypropyl)-3-(1-naphthyl)urea.
Direcciones Futuras
There are several future directions for research involving 1-(3-Methoxypropyl)-3-(1-naphthyl)urea. One area of interest is the development of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the anticancer, anti-inflammatory, and antiviral effects of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea. Additionally, the potential applications of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea in environmental science, such as in the detection and removal of heavy metal ions from water, require further investigation. Overall, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has the potential to be a valuable tool for scientific research and development in various fields.
Métodos De Síntesis
The synthesis of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea involves the reaction of 1-naphthylisocyanate with 3-methoxypropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(3-Methoxypropyl)-3-(1-naphthyl)urea in its pure form. This method has been optimized to improve the yield and purity of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea, making it suitable for large-scale synthesis.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has also been investigated for its use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Additionally, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been studied for its potential use in environmental science, specifically as a fluorescent probe for detecting heavy metal ions in water.
Propiedades
Número CAS |
102613-44-5 |
|---|---|
Nombre del producto |
1-(3-Methoxypropyl)-3-(1-naphthyl)urea |
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
1-(3-methoxypropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H18N2O2/c1-19-11-5-10-16-15(18)17-14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H2,16,17,18) |
Clave InChI |
NPKHEVZVWSMFBS-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
COCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
102613-44-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



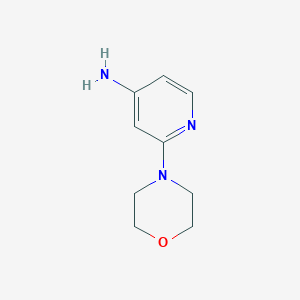
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
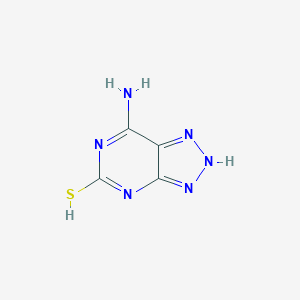
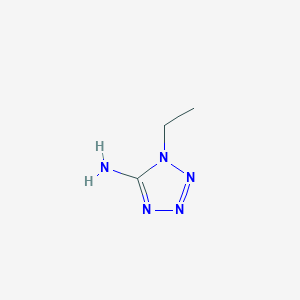
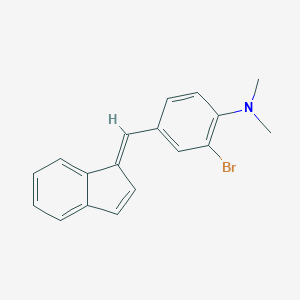
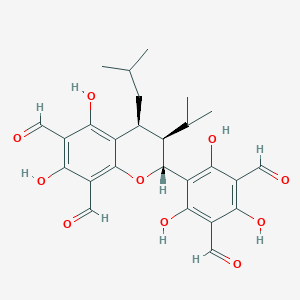
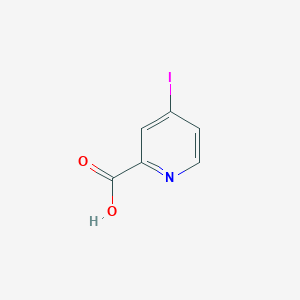
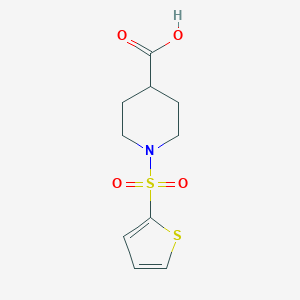

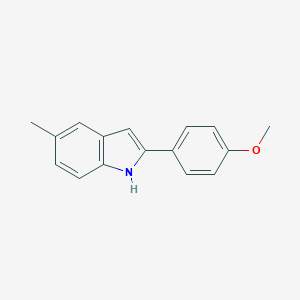
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)

